N-(2-methoxyethyl)-1-methyl-N-(3-methylcyclopentyl)benzotriazole-5-carboxamide
Description
N-(2-methoxyethyl)-1-methyl-N-(3-methylcyclopentyl)benzotriazole-5-carboxamide is a synthetic organic compound belonging to the benzotriazole family Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and in pharmaceuticals
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-methyl-N-(3-methylcyclopentyl)benzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-12-4-6-14(10-12)21(8-9-23-3)17(22)13-5-7-16-15(11-13)18-19-20(16)2/h5,7,11-12,14H,4,6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJKORSSSTYMET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N(CCOC)C(=O)C2=CC3=C(C=C2)N(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-1-methyl-N-(3-methylcyclopentyl)benzotriazole-5-carboxamide typically involves multiple steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Functional Group Introduction:
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the benzotriazole derivative with an appropriate amine under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The benzotriazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized as a UV stabilizer in polymers and as a corrosion inhibitor in metal protection.
Mechanism of Action
The mechanism of action of this compound depends on its application:
As a UV Stabilizer: It absorbs UV radiation, preventing degradation of materials.
As a Corrosion Inhibitor: It forms a protective layer on metal surfaces, preventing oxidation.
As a Bioactive Compound: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, widely used as a corrosion inhibitor and UV stabilizer.
2-Methylbenzotriazole: Similar structure but with different functional groups, affecting its reactivity and applications.
1-Hydroxybenzotriazole: Known for its use in peptide synthesis as a coupling reagent.
Uniqueness
N-(2-methoxyethyl)-1-methyl-N-(3-methylcyclopentyl)benzotriazole-5-carboxamide is unique due to its specific functional groups, which enhance its solubility, reactivity, and potential bioactivity compared to simpler benzotriazole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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